Methyl 3-cyanoisonicotinate
Overview
Description
Methyl 3-cyanoisonicotinate (MCI) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a variety of properties that make it attractive for use in laboratory experiments. MCI has a unique structure that allows it to be used in a wide range of applications, from synthesis to biochemical analysis. The purpose of
Scientific Research Applications
Methyl 3-cyanoisonicotinate has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a tool for biochemical analysis. Methyl 3-cyanoisonicotinate is also used in the synthesis of pharmaceuticals and other compounds. In addition, Methyl 3-cyanoisonicotinate has been used in the study of enzyme-catalyzed reactions, and has been used to study the structure and function of proteins and other macromolecules.
Mechanism of Action
Mode of Action
It is suggested that it may interact with its targets to induce certain biochemical changes . .
Biochemical Pathways
Methyl 3-cyanoisonicotinate is a derivative of niacin, also known as vitamin B3 . Niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These cofactors play crucial roles in numerous biochemical pathways, including those involved in energy metabolism and redox reactions .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Action Environment
Like other chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other substances .
Advantages and Limitations for Lab Experiments
The use of Methyl 3-cyanoisonicotinate in laboratory experiments has a number of advantages and limitations. One of the main advantages of using Methyl 3-cyanoisonicotinate is that it is a relatively easy compound to work with, and can be used in a variety of reactions and experiments. Additionally, Methyl 3-cyanoisonicotinate is a relatively inexpensive compound, making it attractive for use in laboratory experiments. However, there are a few limitations to the use of Methyl 3-cyanoisonicotinate in laboratory experiments. For example, Methyl 3-cyanoisonicotinate is not soluble in water, making it difficult to use in aqueous solutions. Additionally, Methyl 3-cyanoisonicotinate is not very stable, and can be easily degraded by light and heat.
Future Directions
The potential future directions for Methyl 3-cyanoisonicotinate are numerous. One potential future direction is the use of Methyl 3-cyanoisonicotinate in the synthesis of pharmaceuticals and other compounds. Additionally, Methyl 3-cyanoisonicotinate could be used in the study of enzyme-catalyzed reactions, and could be used to study the structure and function of proteins and other macromolecules. Finally, Methyl 3-cyanoisonicotinate could be used in the development of new drugs and treatments for a variety of diseases and conditions.
properties
IUPAC Name |
methyl 3-cyanopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFALBCZSVPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515816 | |
Record name | Methyl 3-cyanopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyanoisonicotinate | |
CAS RN |
36106-47-5 | |
Record name | Methyl 3-cyanopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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